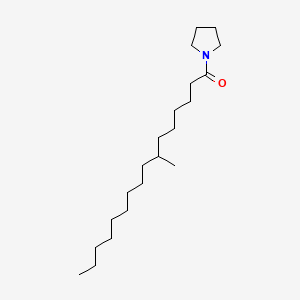
1-(7-Methylhexadecanoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methylhexadecanoyl)pyrrolidine is an organic compound with the molecular formula C21H41NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structure, which includes a long alkyl chain with a methyl group at the seventh position, attached to a pyrrolidine ring via an amide linkage.
Métodos De Preparación
The synthesis of 1-(7-Methylhexadecanoyl)pyrrolidine typically involves the reaction of 7-methylhexadecanoic acid with pyrrolidine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(7-Methylhexadecanoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(7-Methylhexadecanoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(7-Methylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets. The long alkyl chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
1-(7-Methylhexadecanoyl)pyrrolidine can be compared with other N-acylpyrrolidines, such as N-(14-Methylhexadecanoyl)pyrrolidine. These compounds share a similar core structure but differ in the length and branching of the alkyl chain. The unique structure of this compound gives it distinct physicochemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
56630-56-9 |
|---|---|
Fórmula molecular |
C21H41NO |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
7-methyl-1-pyrrolidin-1-ylhexadecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-3-4-5-6-7-8-10-15-20(2)16-11-9-12-17-21(23)22-18-13-14-19-22/h20H,3-19H2,1-2H3 |
Clave InChI |
ONDGRBXVEQUKRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)CCCCCC(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


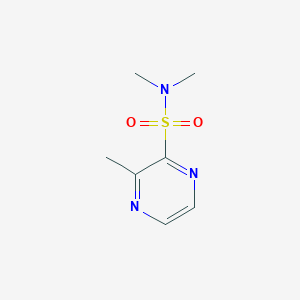

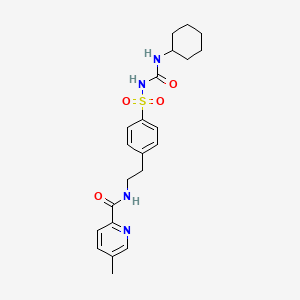
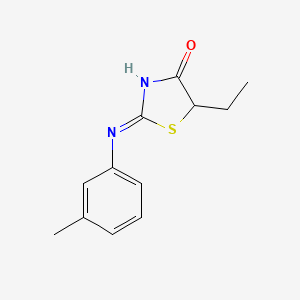

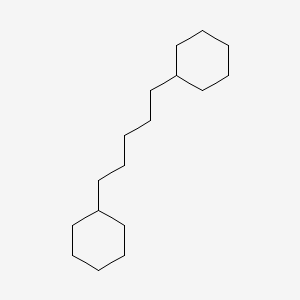
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)
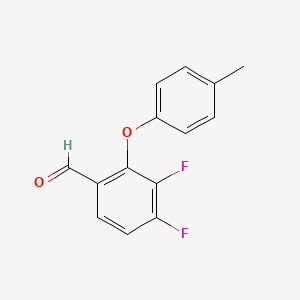


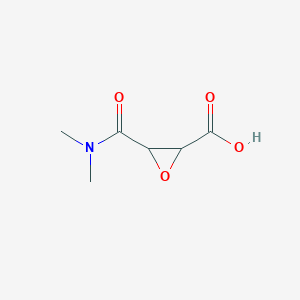
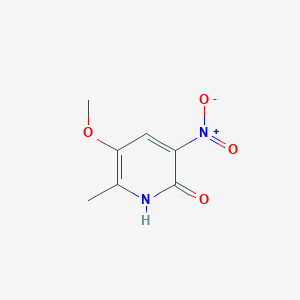
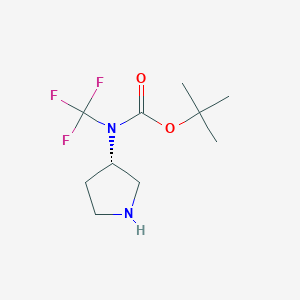
![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
